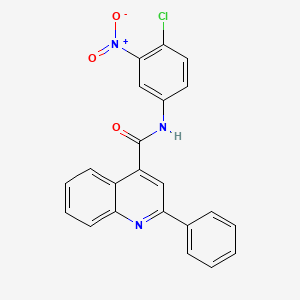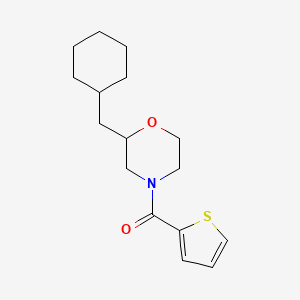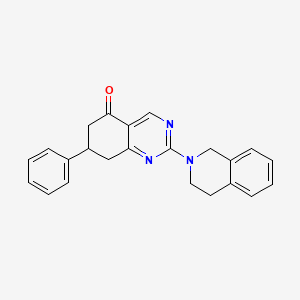
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that acts as a selective antagonist at the ionotropic glutamate receptors. It was first synthesized in 1988 by a group of researchers led by David Lodge at the University of Birmingham, UK. Since then, CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist at the AMPA/kainate subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a decrease in excitatory synaptic transmission and a reduction in synaptic plasticity. The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is still not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide depend on the specific experimental conditions and the brain region studied. In general, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce excitatory synaptic transmission and synaptic plasticity, and to impair learning and memory in animal models. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been used to study the role of glutamate receptors in various pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is its selectivity for the AMPA/kainate subtype of glutamate receptors, which allows for the specific study of these receptors without affecting other neurotransmitter systems. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is also relatively easy to use and has a well-established protocol for its application in electrophysiological experiments. However, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. In addition, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may not be suitable for studying other subtypes of glutamate receptors, such as NMDA receptors, which require different antagonists.
将来の方向性
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the study of the role of AMPA/kainate receptors in synaptic plasticity and neuronal development, and their potential as targets for therapeutic interventions in neurodevelopmental disorders. Another area of interest is the development of more selective and potent antagonists for glutamate receptors, which could improve the specificity and efficacy of these compounds in experimental and clinical settings. Finally, the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying synaptic transmission and plasticity in the brain.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with ethyl 2-oxo-2-phenylacetate to form 4-chloro-3-nitrophenyl-2-phenylacetoacetate. This intermediate is then reacted with 2-aminoquinoline to form N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neuronal development. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a selective antagonist at the AMPA/kainate subtype of glutamate receptors, which are widely distributed in the brain and play a key role in synaptic transmission and plasticity.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058176.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)